Journal Name:燃料化学学报
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Supramolecular Ru nanocatalyst, based on a β-cyclodextrin copolymer with epichlorohydrin, in the hydrogenation of unsaturated compounds
燃料化学学报 ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1007/s11172-023-3849-4
A water-soluble catalyst based on ruthenium(0) nanoparticles stabilized with copolymer based on β-cyclodextrin and epichlorohydrin was synthesized and characterized by transmission electron microscopy, small-angle X-ray scattering, and X-ray photoelectron spectroscopy. The catalyst obtained was tested in the hydrogenation of various substrates, such as aromatic and unsaturated compounds, phenols, levulinic acid and its esters for the first time. The catalyst activity was found to depend considerably on the substrate polarity and size. The size of the non-polar moiety of the substrate was that specifying its propensity to form inclusion complexes with β-cyclodextrin moieties of the carrier. For aromatic compounds, the latter acted as a protecting group.
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Enantioselectivity of norbornadiene allylation in the presence of Pd phosphine complexes: a quantum chemical prediction
燃料化学学报 ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1007/s11172-023-3847-2
The effect of chiral phosphine ligands PR1R2R3 (R1, R2, R3 = Me, Pri, Bui, p-Tol, cyclohexyl, Ph) on the enantioselectivity of Pd-catalyzed allylation of norbornadiene (NBD) was modeled within the framework of the scalar-relativistic approximation of the density functional theory using the ωB97X-D3(BJ) functional. According to calculations, the reaction in the presence of phosphines PPh(Bui)(Pri), PPh(Pri)Me, and P(Bui)(Pri)Me can proceed regioselectively with respect to exo-products. In all cases, calculations predict the predominance of one of the enantiomers of the exo-product. The highest enantiomeric excess (96%) can be achieved using PPh(Pri)Me.
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Microwave and ultrasonic radiation-activated synthesis and luminescent properties of nanopowder YVO4: Bi3+, Eu3+
燃料化学学报 ( IF 0 ) Pub Date: 2023-05-27 , DOI: 10.1007/s11172-023-3879-x
Microwave and ultrasonic radiation-activated synthesis of YVO4-based phosphors doped with Bi3+ and Eu3+ is proposed. XRD and LXRSMA results confirm the incorporation of Bi3+ and Eu3+ ions into the YVO4 crystal lattice. The particles of the obtained powders have a pronounced spherical shape with a predominant diameter in the range of 20–40 nm. For samples co-doped with Bi3+ and Eu3+, the band at λ = 616–620 nm (5D0→7F 3+2 ) is the strongest in comparison with the other bands of the series 5D0→ 7FJ (J = 0, 1, 2, 3, 4), which indicates that the position of Eu3+ within the YVO4 matrix is considerably deviated from the centrally symmetric one. The Bi3+ ions have an effective sensitizing effect on Eu3+ radiation due to charge transfer from the 6s orbital of Bi3+ to the 3d orbital of V5+ and then to the Eu3+ ion. The efficiency of energy transfer is about 50% for sample YVO4: Bi3+(5%), Eu3+(0.5%) and almost 100% for YVO4: Bi3+(0.5%), Eu3+(5%).
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Molecular photonics of a 15-crown-5-containing styryl dye and its complexes with metal cations
燃料化学学报 ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1007/s11172-023-3851-6
The photophysical processes and photochemical reactions of a 15-crown-5-containing pyridine-based styryl dye and its complexes with potassium, barium, lead, and calcium perchlorates in MeCN were studied by absorption, luminescence, and laser kinetic spectroscopy. The processes of trans—cis-photoisomerization, intersystem crossing to the triplet state, and charge transfer giving the TICT state were found. Quantum chemical calculations for the structures of the dye and its complexes with metal cations were performed. It was concluded that the trans—cis-photoisomerization could proceed through the triplet state with the intermediate formation of a biradical. According to the calculations, the dye complexes with metal cations have 1:1 stoichiometry. In the case of barium cation, the possibility of formation of a 2:1 sandwich complex was also confirmed.
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Stability of bridging groups of polyether ether ketone during thermal destruction and exposure to ion beams
燃料化学学报 ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1007/s11172-023-3917-8
Pyrolytic gas chromatography and X-ray photoelectron spectroscopy were used to analyze the stability of bridging groups in polyether ether ketone (PEEK) at temperatures of 400–650 °C and bombardment with argon ions of various energies and intensities. Both thermal and ionic exposures lead to the destruction of bridging C=O groups and ether C—O—C bond between the aromatic rings of PEEK.
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Phosphorus-containing compounds—iodine mixtures as catalysts for the addition of carbon dioxide to epoxides
燃料化学学报 ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1007/s11172-023-3922-y
A series of phosphorus-containing compounds mixed with iodine was tested in the addition of CO2 to epoxides to form cyclic organic carbonates.
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Synthesis of new π-stabilized organophosphorane bis-ylide ligands
燃料化学学报 ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1007/s11172-023-3919-6
The synthesis of a series of new organophosphorane bis-ylide ligands is described. Upon their deprotonation, the stabilization of the ylide α-carbanion is achieved through the negative charge delocalization either over the π-system of the α-aryl groups bonded to carbanionic centers or over the {Cp}-type aromatic system in the case when the α-carbanion is involved in this system. The dibenzyl ylides [Ph2P(=CHAr)(CH2Ar)] were synthesized in situ starting from Ph2PLi and 2 equiv. of benzyl halides that significantly increased the yields of the target compounds. Ligands of the fluorenylidene, indenylidene, and cyclopentadienylidene types were synthesized in high yields. π-Stabilized organo-phosphorane ligands are readily metalated with potassium hydride and sodium amide to give the corresponding salts as solvates with THF. The reaction of 9-(diphenylphosphino)-fluorenide, Li[Ph2PC13H8], with Ph2PCl afforded the gem-bis(phosphine) ligand [9,9-(Ph2P)2C13H8] that readily gave the corresponding palladium complex [{κ-P, P-(Ph2P)2C13H8}PdCl2] in high yield.
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Reactions of 5,6,10-{Cl(Ph3P)2Ru}-[5,6,10-(μ-H)3-10-H-exo-nido-7,8-C2B9H8] with bis(diphenylphosphino)methane and 1,2-bis(diphenylphosphino)benzene: specific features
燃料化学学报 ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1007/s11172-023-3854-9
Specific features of reactions of complex 5,6,10-{Cl(Ph3P)2Ru}-[5,6,10-(μ-H)3-10-H-exo-nido-7,8-C2B9H8] (1) with 1,2-bis(diphenylphosphino)benzene (dppbz) and bis(diphenylphosphino)methane (dppm) in acetonitrile in the presence of amines were studied. Novel closo-ruthenacarborane complexes containing the metal in a formal oxidation state of +2 were isolated. It was established that the reaction of 1 with dppbz affords a complex containing a coordinated acetonitrile molecule, whereas the reaction with dppm results in a tris(phosphine) complex with strongly sterically shielded ruthenium center. Reactions of the newly obtained compounds with carbon tetrachloride or hydrogen chloride give corresponding 17-electron complexes containing the metal atom in a formal oxidation state of +3. The reversibility of the RuII → RuIII redox transition in the compounds synthesized was investigated by cyclic voltammetry and the influence of the ligand environment on the values of the corresponding redox potentials was assessed.
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Reactions of highly electrophilic 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines with C-nucleophiles
燃料化学学报 ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1007/s11172-023-3860-6
Reactions of 2-R-6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines with indoles and 1,3-dicarbonyl compounds were studied. It was found that stable products of nucleophilic addition to the pyridine ring were formed under mild conditions in the absence of a base. The new derivatives of 1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine were synthesized in up to 96% yield.
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Design and binding ability of organometallic Zn porphyrin films toward imidazole derivatives
燃料化学学报 ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1007/s11172-023-3907-x
A ZnII tetraarylporphyrin containing bidentate binding sites in para-positions of the meso-phenyl fragments of the macrocycle was synthesized and structurally characterized. Bis-chelate binding of the synthesized tetrapyrrole macrocyclic compounds to CuII cations to give cyclic tetramers was studied. Bottom-up self-assembly of porphyrin oligomers on the surface of graphene oxide treated quartz plates yielded polyporphyrin films whose structure was determined by physicochemical methods. The binding ability of the resulting Cu-coordinated porphyrin films toward imidazole-containing pharmaceuticals (Metronidazole, histamine, and histidine) was studied.
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